An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzoyl Chloride
An In-depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)benzoyl Chloride
CAS Number: 261763-17-1
This technical guide provides a comprehensive overview of 3-Chloro-4-(trifluoromethoxy)benzoyl chloride, a key chemical intermediate in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Chemical Properties and Data
3-Chloro-4-(trifluoromethoxy)benzoyl chloride is a substituted aromatic acyl chloride. The presence of the trifluoromethoxy group significantly influences its electronic properties and reactivity, making it a valuable building block in medicinal chemistry.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 261763-17-1 | [1] |
| Molecular Formula | C₈H₃Cl₂F₃O₂ | [1] |
| Molecular Weight | 259.01 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or liquid | - |
| Boiling Point | 248.5°C at 760 mmHg | [1] |
| Flash Point | 99.7°C | [1] |
| Density | 1.54 g/cm³ | [1] |
| Vapor Pressure | 0.0242 mmHg at 25°C | [1] |
Note: Some physical properties are based on safety data sheet information and may be predicted rather than experimentally determined.
Synthesis and Experimental Protocols
A plausible synthetic route to 3-Chloro-4-(trifluoromethoxy)benzoyl chloride starts from the readily available 3-chloro-4-(trifluoromethoxy)aniline. The synthesis involves a three-step process: a Sandmeyer reaction to introduce a nitrile group, followed by hydrolysis to the carboxylic acid, and subsequent conversion to the acyl chloride.
Synthetic Pathway Overview
Caption: Proposed synthetic pathway for 3-Chloro-4-(trifluoromethoxy)benzoyl chloride.
Experimental Protocol: Synthesis of 3-Chloro-4-(trifluoromethoxy)benzonitrile (Sandmeyer Reaction)
This protocol is adapted from general Sandmeyer reaction procedures.[2][3]
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Diazotization:
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In a well-ventilated fume hood, dissolve 3-chloro-4-(trifluoromethoxy)aniline (1 equivalent) in a suitable aqueous acid solution (e.g., 3M HCl) and cool the mixture to 0-5°C in an ice-salt bath.
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Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.
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Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
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Cyanation:
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In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.
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Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.
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Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours to ensure complete reaction.
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Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-chloro-4-(trifluoromethoxy)benzonitrile.
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Purify the product by column chromatography or distillation.
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Experimental Protocol: Hydrolysis to 3-Chloro-4-(trifluoromethoxy)benzoic Acid
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To the crude 3-chloro-4-(trifluoromethoxy)benzonitrile, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
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Heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC or LC-MS).
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Cool the reaction mixture and pour it onto ice.
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The solid carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry to obtain 3-chloro-4-(trifluoromethoxy)benzoic acid.
Experimental Protocol: Conversion to 3-Chloro-4-(trifluoromethoxy)benzoyl Chloride
This protocol is based on standard methods for converting carboxylic acids to acyl chlorides.
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In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-chloro-4-(trifluoromethoxy)benzoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene.
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Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
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Stir the reaction mixture at room temperature or gently heat to reflux until the evolution of gas (HCl and/or SO₂) ceases and the reaction is complete.
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Remove the excess solvent and chlorinating agent under reduced pressure to yield the crude 3-Chloro-4-(trifluoromethoxy)benzoyl chloride, which can often be used in the next step without further purification.
Applications in Drug Discovery: Synthesis of Pyrimidine Derivatives
3-Chloro-4-(trifluoromethoxy)benzoyl chloride is a valuable reagent in the synthesis of pyrimidine derivatives, which have been investigated as melanin-concentrating hormone (MCH) receptor antagonists for the potential treatment of central nervous system (CNS) disorders.
Reaction Workflow: Synthesis of a Pyrimidine Derivative





